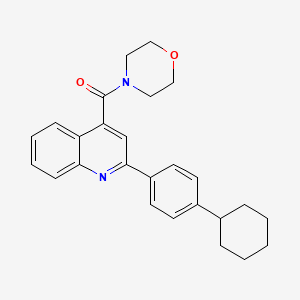![molecular formula C24H27N5O B3511592 1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B3511592.png)
1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea
Overview
Description
1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
. The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit enzymes like histone deacetylases, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1-[1-[2-(Diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea include:
1-[1-[2-(Diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]ethanone: This compound shares the benzimidazole core but has different substituents, leading to variations in its pharmacological properties.
Methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate: Another benzimidazole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties .
Properties
IUPAC Name |
1-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-3-28(4-2)16-17-29-22-15-8-7-13-21(22)25-23(29)27-24(30)26-20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16-17H2,1-2H3,(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHRPSDGMMNAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3511513.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine](/img/structure/B3511516.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3511526.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B3511537.png)
![1-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-3-(2-BROMOBENZOYL)THIOUREA](/img/structure/B3511542.png)
![1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone](/img/structure/B3511550.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate](/img/structure/B3511555.png)
![4-[5-(4-Bromophenoxy)-1,3-dioxoisoindol-2-yl]benzamide](/img/structure/B3511565.png)

![5,6-dichloro-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3511573.png)

![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3511584.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3511588.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3511589.png)
